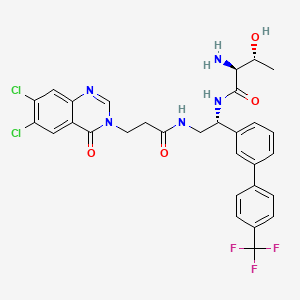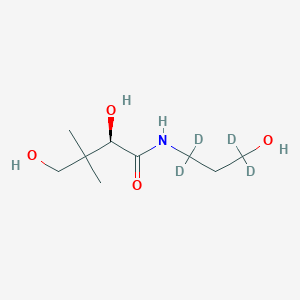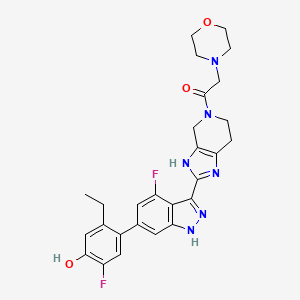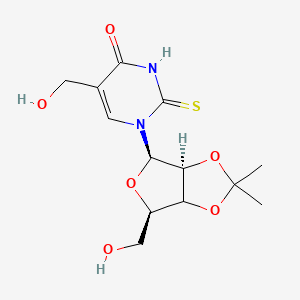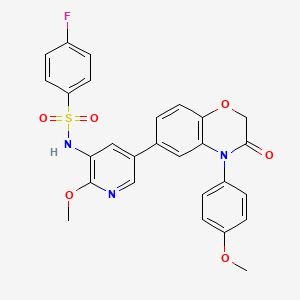
PI3K/mTOR Inhibitor-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K/mTOR Inhibitor-4 is an orally active compound that targets both the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This dual inhibition is significant in cancer research, as both PI3K and mTOR are critical components of the signaling pathways that regulate cell growth, proliferation, and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-4 typically involves multiple steps, including condensation, cyclization, substitution, nitration, chlorination, amination, and reduction . The starting materials are often commercially available compounds such as isopropyl malonate and triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product are maintained.
化学反应分析
Types of Reactions
PI3K/mTOR Inhibitor-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学研究应用
PI3K/mTOR Inhibitor-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
PI3K/mTOR Inhibitor-4 exerts its effects by inhibiting both the PI3K and mTOR pathways. This dual inhibition disrupts the signaling pathways that regulate cell growth, proliferation, and survival . The compound targets the active sites of both PI3K and mTOR, thereby preventing their activation and subsequent downstream signaling .
相似化合物的比较
Similar Compounds
Dactolisib: Another dual PI3K/mTOR inhibitor with similar applications in cancer research.
VS-5584: A low-molecular-weight compound that inhibits all class I PI3K subtypes and mTOR.
PI-103: A dual PI3K/mTOR inhibitor used in various preclinical studies.
Uniqueness
PI3K/mTOR Inhibitor-4 is unique due to its high potency and selectivity for both PI3K and mTOR. It has shown promising results in preclinical studies, with high efficacy and low drug resistance even at low doses .
属性
分子式 |
C27H22FN3O6S |
|---|---|
分子量 |
535.5 g/mol |
IUPAC 名称 |
4-fluoro-N-[2-methoxy-5-[4-(4-methoxyphenyl)-3-oxo-1,4-benzoxazin-6-yl]pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H22FN3O6S/c1-35-21-8-6-20(7-9-21)31-24-14-17(3-12-25(24)37-16-26(31)32)18-13-23(27(36-2)29-15-18)30-38(33,34)22-10-4-19(28)5-11-22/h3-15,30H,16H2,1-2H3 |
InChI 键 |
MVOGBVAVCQDEHO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)COC3=C2C=C(C=C3)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


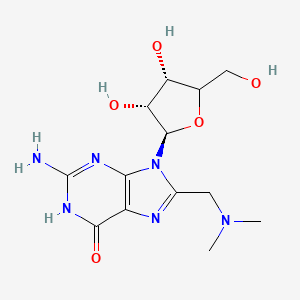
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
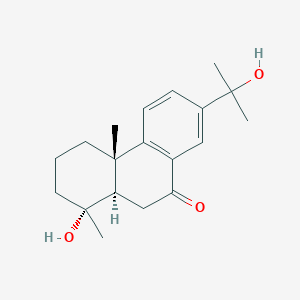
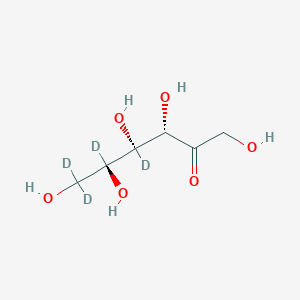
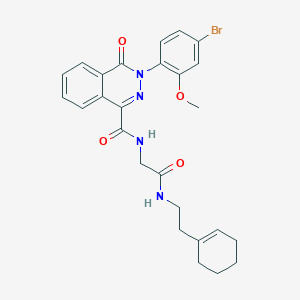
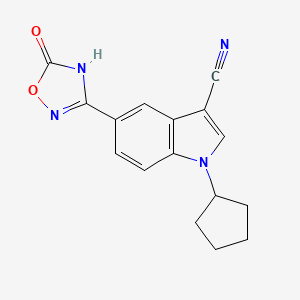
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
